molecular formula C6H15NO B2596831 1-Methoxy-3-methylbutan-2-amine CAS No. 127180-89-6

1-Methoxy-3-methylbutan-2-amine

Cat. No.: B2596831
CAS No.: 127180-89-6
M. Wt: 117.192
InChI Key: PVNWTJLUPPXWDT-UHFFFAOYSA-N
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Description

1-Methoxy-3-methylbutan-2-amine is a chemical compound that has garnered attention due to its unique chemical structure and potential biological activities. This compound is characterized by the presence of a methoxy group and an amine group attached to a butane backbone, making it an interesting subject for various fields of research.

Scientific Research Applications

1-Methoxy-3-methylbutan-2-amine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Safety and Hazards

The compound is associated with several hazard statements including H226 (flammable liquid and vapor), H302 (harmful if swallowed), and H314 (causes severe skin burns and eye damage) .

Preparation Methods

The synthesis of 1-Methoxy-3-methylbutan-2-amine can be achieved through several synthetic routes. One common method involves the reaction of 3-methyl-2-butanone with methanol in the presence of an acid catalyst to form 1-methoxy-3-methylbutan-2-ol. This intermediate is then subjected to reductive amination using ammonia or an amine source to yield this compound . Industrial production methods often involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

1-Methoxy-3-methylbutan-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions, often using reagents like sodium iodide in acetone.

Major products formed from these reactions include 1-methoxy-3-methylbutan-2-ol, 3-methyl-2-butanone, and various substituted derivatives depending on the reagents and conditions used.

Mechanism of Action

The mechanism of action of 1-Methoxy-3-methylbutan-2-amine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or modulation of metabolic pathways .

Comparison with Similar Compounds

1-Methoxy-3-methylbutan-2-amine can be compared with similar compounds such as:

    2-Methoxy-3-methylbutan-1-amine: Similar in structure but with the methoxy and amine groups in different positions, leading to different chemical and biological properties.

    3-Methoxy-2-methylbutan-1-amine: Another isomer with distinct reactivity and applications.

    1-Methoxy-2-methylbutan-3-amine: Differing in the position of the functional groups, affecting its chemical behavior and uses.

The uniqueness of this compound lies in its specific arrangement of functional groups, which imparts distinct chemical reactivity and biological activity.

Properties

IUPAC Name

1-methoxy-3-methylbutan-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H15NO/c1-5(2)6(7)4-8-3/h5-6H,4,7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVNWTJLUPPXWDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(COC)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

117.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

127180-89-6
Record name 1-methoxy-3-methylbutan-2-amine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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